![molecular formula C10H11BrN2O2 B2708093 Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide CAS No. 2549-17-9](/img/structure/B2708093.png)
Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide
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Overview
Description
Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide is a chemical compound with the CAS Number: 2549-17-9 . It has a molecular weight of 271.11 . The IUPAC name for this compound is ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2O2.BrH/c1-2-14-10(13)8-7-12-6-4-3-5-9(12)11-8;/h3-7H,2H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature for this compound is normal, and it should be stored in an inert atmosphere .Scientific Research Applications
Antituberculosis Agents
Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This makes them potential candidates for the development of new antituberculosis drugs .
Anticancer Agents
Imidazo[1,2-a]pyridine derivatives have also been explored for their potential as covalent anticancer agents . For instance, a series of novel KRAS G12C inhibitors have been synthesized using imidazo[1,2-a]pyridine as the core backbone . These compounds have shown promising results as potent anticancer agents for KRAS G12C-mutated NCI-H358 cells .
Organic Synthesis
Imidazo[1,2-a]pyridine acts as a versatile scaffold in organic synthesis . Its unique structure and reactivity make it a valuable tool in the development of new synthetic methods .
Drug Development
Imidazo[1,2-a]pyridine derivatives are constantly being developed due to their intriguing chemical structure and varied biological activity . They are distinctive organic nitrogen-bridged heterocyclic compounds that have several uses in medicines .
Organometallics
The unique structure of imidazo[1,2-a]pyridine derivatives makes them useful in the field of organometallics . They can act as ligands, coordinating to metal atoms to form complex structures .
Natural Products
Imidazo[1,2-a]pyridine derivatives are also found in natural products . Their presence in these products further highlights their potential for various biological applications .
Safety And Hazards
Future Directions
Imidazo[1,2-a]pyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character . Therefore, the future development of this compound could be in the field of medicinal chemistry and material science .
properties
IUPAC Name |
ethyl imidazo[1,2-a]pyridine-2-carboxylate;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.BrH/c1-2-14-10(13)8-7-12-6-4-3-5-9(12)11-8;/h3-7H,2H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSXTCOHUKNMCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=CC2=N1.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide |
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